Cas no 2171778-86-0 (2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxan-4-yl}acetic acid)

2-{4-[2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)propanamido]oxan-4-yl}acetic acid is a specialized Fmoc-protected amino acid derivative featuring a tetrahydropyran (oxane) ring core. This compound is primarily utilized in peptide synthesis, where its Fmoc group ensures orthogonal protection for amine functionality, enabling selective deprotection under mild basic conditions. The tetrahydropyran scaffold enhances conformational rigidity, which can be advantageous in designing peptidomimetics or constrained peptides. The carboxylic acid moiety allows for further coupling via standard amide bond formation. Its structural features make it suitable for applications in medicinal chemistry and bioconjugation, particularly where controlled spatial orientation or stability is required. The compound is typically handled under anhydrous conditions to preserve reactivity.
2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxan-4-yl}acetic acid structure
2171778-86-0 structure
商品名:2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxan-4-yl}acetic acid
CAS番号:2171778-86-0
MF:C25H28N2O6
メガワット:452.499627113342
CID:5949325
PubChem ID:165578767

2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxan-4-yl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxan-4-yl}acetic acid
    • 2171778-86-0
    • EN300-1529662
    • 2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]oxan-4-yl}acetic acid
    • インチ: 1S/C25H28N2O6/c1-16(23(30)27-25(14-22(28)29)10-12-32-13-11-25)26-24(31)33-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21H,10-15H2,1H3,(H,26,31)(H,27,30)(H,28,29)
    • InChIKey: OAGWOFHVGQEGCR-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(CC(=O)O)(CC1)NC(C(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 452.19473662g/mol
  • どういたいしつりょう: 452.19473662g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 8
  • 複雑さ: 700
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 114Ų

2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxan-4-yl}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1529662-0.25g
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]oxan-4-yl}acetic acid
2171778-86-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1529662-0.5g
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]oxan-4-yl}acetic acid
2171778-86-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1529662-5.0g
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]oxan-4-yl}acetic acid
2171778-86-0
5g
$9769.0 2023-06-05
Enamine
EN300-1529662-10000mg
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]oxan-4-yl}acetic acid
2171778-86-0
10000mg
$3622.0 2023-09-26
Enamine
EN300-1529662-0.05g
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]oxan-4-yl}acetic acid
2171778-86-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1529662-1.0g
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]oxan-4-yl}acetic acid
2171778-86-0
1g
$3368.0 2023-06-05
Enamine
EN300-1529662-500mg
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]oxan-4-yl}acetic acid
2171778-86-0
500mg
$809.0 2023-09-26
Enamine
EN300-1529662-50mg
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]oxan-4-yl}acetic acid
2171778-86-0
50mg
$707.0 2023-09-26
Enamine
EN300-1529662-0.1g
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]oxan-4-yl}acetic acid
2171778-86-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1529662-10.0g
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]oxan-4-yl}acetic acid
2171778-86-0
10g
$14487.0 2023-06-05

2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxan-4-yl}acetic acid 関連文献

2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxan-4-yl}acetic acidに関する追加情報

Introduction to 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxan-4-yl}acetic Acid (CAS No: 2171778-86-0)

2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxan-4-yl}acetic acid, commonly referred to as CAS No: 2171778-86-0, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a propanamide moiety, and an oxane ring system. The presence of these functional groups makes it a versatile molecule with applications ranging from peptide synthesis to drug delivery systems.

The Fmoc group is a well-known protecting group in peptide chemistry, widely used for solid-phase synthesis due to its stability under basic conditions and ease of removal under acidic conditions. In this compound, the Fmoc group is attached to an amino group, which is further connected to a propanamide moiety. This arrangement suggests that the compound could serve as an intermediate in the synthesis of more complex molecules, particularly peptides or peptide analogs.

The oxane ring system in this compound adds another layer of complexity and functionality. Oxane, also known as tetrahydropyran, is a six-membered cyclic ether commonly found in natural products and synthetic molecules. Its inclusion in this compound likely enhances the molecule's stability and solubility properties, making it more suitable for biological applications.

Recent studies have highlighted the potential of this compound in drug delivery systems. Researchers have explored its ability to act as a carrier for hydrophobic drugs, leveraging its amphiphilic nature due to the combination of hydrophilic Fmoc and hydrophobic propanamide groups. This property could be exploited to develop targeted drug delivery systems with improved bioavailability and reduced side effects.

In addition to its role in drug delivery, this compound has shown promise in the field of materials science. Its unique structure allows for the formation of self-assembled monolayers (SAMs) on various surfaces, which can be used to create functional surfaces with tailored properties. For instance, SAMs formed by this compound have demonstrated excellent resistance to protein adsorption, making them ideal candidates for biomedical devices such as implants and biosensors.

The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and peptide synthesis. The key steps include the coupling of the Fmoc group to an amino acid derivative, followed by cyclization to form the oxane ring system. The entire process requires precise control over reaction conditions to ensure high yields and purity of the final product.

From a pharmacological perspective, this compound has been studied for its potential as a prodrug or drug carrier. Prodrugs are inactive compounds that are converted into active drugs within the body, offering advantages such as improved stability and reduced toxicity during administration. The presence of labile bonds within this compound's structure suggests that it could be designed as a prodrug for controlled drug release.

Moreover, recent advancements in computational chemistry have enabled researchers to predict the bioavailability and pharmacokinetics of this compound using molecular modeling techniques. These studies have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for determining its suitability as a therapeutic agent or drug carrier.

In conclusion, 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxan-4-yl}acetic acid (CAS No: 2171778-86-) is a multifaceted compound with diverse applications in chemistry and pharmacology. Its unique structure endows it with properties that make it suitable for use in peptide synthesis, drug delivery systems, materials science, and beyond. As research continues to uncover new applications for this compound, it holds great promise for advancing both academic research and industrial applications.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.